molecular formula C₁₂H₁₈O₇ B1144959 Digitoxose 1,3,4-Triacetate CAS No. 108942-62-7

Digitoxose 1,3,4-Triacetate

Cat. No.: B1144959
CAS No.: 108942-62-7
M. Wt: 274.27
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Preparation Methods

Synthetic Routes and Reaction Conditions: Digitoxose 1,3,4-Triacetate can be synthesized through the acetylation of digitoxose. The process involves the reaction of digitoxose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Digitoxose 1,3,4-Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Digitoxose 1,3,4-Triacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex glycosides and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including antibiotics and antiviral agents.

    Medicine: It is used in the development of cardiac glycosides, which are important for treating heart conditions.

    Industry: It is employed in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Digitoxose 1,3,4-Triacetate is primarily related to its role as an intermediate in the synthesis of glycosides. These glycosides exert their effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. For example, cardiac glycosides derived from digitoxose can inhibit the Na+/K±ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility .

Comparison with Similar Compounds

    Digitoxose: The parent compound, which lacks the acetyl groups.

    Digoxin: A well-known cardiac glycoside that contains digitoxose as part of its structure.

    Ouabain: Another cardiac glycoside with a similar mechanism of action.

Uniqueness: Digitoxose 1,3,4-Triacetate is unique due to its specific acetylation pattern, which makes it a valuable intermediate in the synthesis of various glycosides. Its acetyl groups can be selectively removed or modified, allowing for the creation of a wide range of derivatives with different biological activities .

Properties

CAS No.

108942-62-7

Molecular Formula

C₁₂H₁₈O₇

Molecular Weight

274.27

Synonyms

2,6-Dideoxy-D-ribo-hexopyranose 1,3,4-Triacetate

Origin of Product

United States

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